molecular formula C22H25ClN2O8 B607191 Doxycycline hydrochloride CAS No. 10592-13-9

Doxycycline hydrochloride

Cat. No. B607191
CAS RN: 10592-13-9
M. Wt: 480.9
InChI Key: RUYHIJHUVHIMIR-CVHRZJFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxycycline hydrochloride is a tetracycline antibiotic that inhibits bacterial growth and is thought to have anti-inflammatory effects . It is used to treat many different bacterial infections including acne, urinary and respiratory tract infections, eye infections, gum disease, gonorrhea, chlamydia, and syphilis . It can also be used to prevent malaria and treat infections caused by mites, ticks, or lice .


Synthesis Analysis

Doxycycline is a semi-synthetic derivative of oxytetracycline . The synthesis of doxycycline involves the N-demethylation of doxycycline using a non-classical Polonovski reaction and then re-methylation using methyl-[13CD3] iodide . The total synthesis of doxycycline, starting from simple building blocks, is also possible, but generally involves several steps that lower the yield .


Molecular Structure Analysis

The molecular formula of doxycycline hydrochloride is C22H25ClN2O8 . The molecular weight is 480.9 g/mol . The chemical structure of doxycycline hydrochloride includes a tetracycline core, with a dimethylamino group at the 4 position and a hydroxyl group at the 5 position .


Chemical Reactions Analysis

Doxycycline hydrochloride exhibits antimicrobial activity by inhibiting protein synthesis . It blocks the association of aminoacyl-tRNA with the ribosomal A site, which is the site of protein synthesis in bacteria .


Physical And Chemical Properties Analysis

Doxycycline hydrochloride is a light-yellow crystalline powder . It is soluble in water . The serum half-life of doxycycline is 18-22 hours .

Scientific Research Applications

  • Oral Health : Doxycycline achieves higher levels in gingival fluid than in blood, showing potential for treating periodontal diseases (Pascale et al., 1986).

  • Antimicrobial Potency : It's a broad-spectrum antibiotic effective against a large number of microorganisms and has less gastric irritation compared to tetracycline (Siddiqui & Sultana, 2001).

  • Chemical Properties : Different crystal forms of Doxycycline, like the hydrochloride salt, are studied for their structural variability, solubility, and other physicochemical properties (Santos et al., 2014).

  • Periodontal Disease Treatment : Topically applied doxycycline hydrochloride shows long-lasting substantivity on periodontally diseased root surfaces, supporting its use in local tetracycline delivery (Demirel et al., 1991).

  • Cardiovascular Health : Doxycycline can modulate polymorphonuclear leucocyte activity in patients with acute myocardial infarction, suggesting its potential to reduce myocardial cell damage (Takeshita et al., 2002).

  • Dermatology : Used for its anti-inflammatory properties in dermatology, particularly for cutaneous inflammatory diseases (Henehan et al., 2017).

  • Nutritional Impact : Long-term treatment with Doxycycline can lead to abnormal weight gain and gut microbiota modifications (Angelakis et al., 2014).

  • Infectious Diseases : Intravenous doxycycline hydrochloride shows significant advantages in treating severe purulent inflammatory diseases like pneumonia and lung abscesses (Pozdniakova et al., 1992).

  • Malaria Treatment : Effective as a prophylactic against malaria and in conjunction with other agents for malaria treatment (Tan et al., 2011).

  • Nanotechnology Applications : Doxycycline-loaded nanoparticles show enhanced antibacterial activity against strains like E. coli, indicating potential for targeting intracellular infections (Misra & Sahoo, 2012).

  • Biomedical Research Concerns : Tetracyclines like doxycycline can disrupt mitochondrial function, which is a critical consideration for their use in biomedical research (Moullan et al., 2015).

  • Periodontitis Treatment : Formulation of in situ implants containing doxycycline hydrochloride for the treatment of periodontitis (Gad et al., 2008).

Safety And Hazards

Doxycycline hydrochloride can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . Using doxycycline during pregnancy could harm the unborn baby or cause permanent tooth discoloration later in the baby’s life .

properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZGHXUZDHMIQ-CVHRZJFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045405
Record name Doxycycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxycycline hydrochloride

CAS RN

10592-13-9, 24390-14-5
Record name Doxycycline Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxycycline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxycycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6α,12aα)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Doxycycline Hyclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXYCYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182Z6T2ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,910
Citations
HA Gad, AO Kamel, OM Ezzat… - Expert opinion on …, 2017 - Taylor & Francis
… The aim of this study is to formulate SLMs gel encapsulating doxycycline hydrochloride (DH) and MT as combination therapy to be delivered locally into the periodontal pocket and to …
Number of citations: 32 www.tandfonline.com
S Liu, W Xu, Y Liu, X Tan, G Zeng, X Li, J Liang… - Science of the Total …, 2017 - Elsevier
… In this study, the effect factors and mechanisms of doxycycline hydrochloride (DOX) … The Cu-BC has exhibited excellent sorption efficiency about 93.22% of doxycycline hydrochloride …
Number of citations: 169 www.sciencedirect.com
Z Wang, Y Liu, Z Qu, T Su, S Zhu, T Sun, D Liang… - Colloids and Surfaces A …, 2021 - Elsevier
… The erdite-bearing products were effective in doxycycline hydrochloride (DCH) adsorption. The adsorption data of DCH fitted well with Jovanovich and pseudo-second order models, …
Number of citations: 14 www.sciencedirect.com
JB Bogardus, RK Blackwood Jr - Journal of pharmaceutical …, 1979 - Wiley Online Library
… Abstract The solubility of doxycycline monohydrate and doxycycline hydrochloride dihydrate was investigated in aqueous solution. The hydrochloride dihydrate salt was isolated and …
Number of citations: 129 onlinelibrary.wiley.com
MD Santos, H Vermeersch, JP Remon, M Schelkens… - Poultry science, 1997 - Elsevier
A series of experiments were carried out in order to determine doxycycline hydrochloride (DoxHCl) plasma levels in 6-wk-old turkeys medicated via drinking water containing DoxHCl at …
Number of citations: 24 www.sciencedirect.com
TA Ali, GG Mohamed, AZ El-Sonbati, MA Diab… - Russian Journal of …, 2018 - Springer
… electrodes for determination of doxycycline hydrochloride (DC.… for determination of doxycycline hydrochloride over a linear … high selectivity for doxycycline hydrochloride with respect to …
Number of citations: 18 link.springer.com
AS Malmborg - Chemotherapy, 1984 - karger.com
… associat ed with doxycycline hydrochloride ther apy, … monohydrate tablets and doxycycline hydrochloride tablets (Pfizer … dose of 100 mg doxycycline hydrochloride after breakfast, and …
Number of citations: 43 karger.com
D Tchoń, A Makal, M Gutmann… - Zeitschrift für …, 2018 - degruyter.com
… lattice and interaction energies quantified repulsive Dox-Dox interactions in the protonated crystal form of the antibiotic, relating with a good solubility of doxycycline hydrochloride …
Number of citations: 2 www.degruyter.com
Y Kong, L Wang, Y Ge, H Su, Z Li - Journal of hazardous materials, 2019 - Elsevier
… Herein, a new lignin xanthate resin (LXR) intercalated bentonite clay composite (LXR-BT) for the adsorption of representative organic doxycycline hydrochloride (DCH) antibiotic and …
Number of citations: 146 www.sciencedirect.com
X Li, S Xie, Y Pan, W Qu, Y Tao, D Chen… - Colloids and Surfaces B …, 2016 - Elsevier
In order to effectively control the bacterial pneumonia in pigs, doxycycline hydrochloride (DoxHcl) and florfenicol (FF) microparticle suspension together with inclusion complexes was …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.